Tert-butyl 3-amino-2-(trifluoromethyl)pyridine-4-carboxylate
Description
Tert-butyl 3-amino-2-(trifluoromethyl)pyridine-4-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a tert-butyl group, an amino group, and a trifluoromethyl group attached to a pyridine ring
Properties
IUPAC Name |
tert-butyl 3-amino-2-(trifluoromethyl)pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)6-4-5-16-8(7(6)15)11(12,13)14/h4-5H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYYPNXCOZXNBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=NC=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-2-(trifluoromethyl)pyridine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the tert-butyl, amino, and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-2-(trifluoromethyl)pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a wide range of functionalized pyridine derivatives.
Scientific Research Applications
Tert-butyl 3-amino-2-(trifluoromethyl)pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological processes.
Industry: The compound can be used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2-(trifluoromethyl)pyridine-4-carboxylate involves its interaction with specific molecular targets. The amino and trifluoromethyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-amino-2-methylpyridine-4-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Tert-butyl 3-amino-2-chloropyridine-4-carboxylate: Contains a chlorine atom instead of a trifluoromethyl group.
Tert-butyl 3-amino-2-(difluoromethyl)pyridine-4-carboxylate: Features a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in tert-butyl 3-amino-2-(trifluoromethyl)pyridine-4-carboxylate imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs. These properties can enhance the compound’s performance in various applications, particularly in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
